2-cyclohexyl-N~2~-cyclopropylalaninamide
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Overview
Description
2-cyclohexyl-N~2~-cyclopropylalaninamide is an organic compound with the molecular formula C12H22N2O It is characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N~2~-cyclopropylalaninamide typically involves the following steps:
Formation of the Alaninamide Backbone: The alaninamide backbone can be synthesized through the reaction of alanine with ammonia or an amine under appropriate conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the alaninamide backbone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a similar nucleophilic substitution reaction using a cyclopropyl halide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N~2~-cyclopropylalaninamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-cyclohexyl-N~2~-cyclopropylalaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N~2~-cyclopropylalaninamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are necessary to fully understand its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-N~2~-cyclopropylglycinamide: Similar structure with a glycinamide backbone.
2-cyclohexyl-N~2~-cyclopropylvalinamide: Similar structure with a valinamide backbone.
2-cyclohexyl-N~2~-cyclopropylserinamide: Similar structure with a serinamide backbone.
Uniqueness
2-cyclohexyl-N~2~-cyclopropylalaninamide is unique due to its specific combination of cyclohexyl and cyclopropyl groups attached to an alaninamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclohexyl-2-(cyclopropylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(11(13)15,14-10-7-8-10)9-5-3-2-4-6-9/h9-10,14H,2-8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIOXIFCUPCABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)N)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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